molecular formula C11H12BrIO B8160071 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene

4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene

Cat. No.: B8160071
M. Wt: 367.02 g/mol
InChI Key: YIQVNBVVQFONSC-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene is an organic compound characterized by the presence of bromine, iodine, and a cyclobutylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene typically involves multiple steps, starting with the bromination of benzene to introduce the bromo group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:

  • Oxidation: The bromo and iodo groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromo and iodo groups to hydrogen atoms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or iodo group is replaced by another nucleophile.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound derivatives with oxo groups.

  • Reduction: Production of this compound derivatives with hydrogen atoms replacing the halogens.

  • Substitution: Generation of compounds where the bromo or iodo group is replaced by other functional groups.

Scientific Research Applications

4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It may have potential as a precursor in the synthesis of pharmaceuticals.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways to modulate biological processes. The exact mechanism would need to be determined through detailed experimental studies.

Comparison with Similar Compounds

  • 4-Bromo-1-(cyclobutylmethoxy)-2-fluorobenzene

  • 4-bromo-1-(cyclobutylmethoxy)-2-nitrobenzene

Uniqueness: 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene is unique due to the presence of both bromo and iodo groups on the benzene ring, which can lead to diverse reactivity and applications compared to compounds with only one type of halogen.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-1-(cyclobutylmethoxy)-2-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQVNBVVQFONSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=C(C=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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